2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
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Overview
Description
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H6F3NO and a molecular weight of 165.11 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, making it a unique compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of pyrrole with trifluoroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and amines, which have significant applications in various fields .
Scientific Research Applications
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one
- 2,2,2-trifluoro-1-(5-methyl-1H-pyrrol-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol is unique due to its specific trifluoromethyl and pyrrole substitution pattern. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,5,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHICFDIULXLQAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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